molecular formula C10H13ClFN B2496593 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1807939-75-8

3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B2496593
CAS RN: 1807939-75-8
M. Wt: 201.67
InChI Key: HZPYJZOXCJOKMP-BHNXPWSHSA-N
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Description

Synthesis Analysis

Cyclobutane derivatives can be synthesized through various methods that involve the construction of the cyclobutane ring followed by functionalization. For instance, the synthesis of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted cyclobutane building blocks was achieved through fluorination, alkaline ester hydrolysis, and modified Curtius rearrangement, starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. This method allows for the production of cyclobutane-derived amines and carboxylic acids bearing fluoroalkyl groups in multigram quantities (Demchuk & Grygorenko, 2023).

Molecular Structure Analysis

The structure and conformation of cyclobutane derivatives can significantly influence their chemical behavior. For example, the structure of cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid was determined through X-ray diffraction, revealing that the cyclobutane ring is puckered with dihedral angles indicating the influence of substituents on ring geometry (Reisner et al., 1983).

Chemical Reactions and Properties

Cyclobutane compounds can undergo various chemical reactions, illustrating the versatility of these structures. The catalytic enantioselective desymmetrization of cyclobutane-1,3-diones by carbonyl-amine condensation is one example, showcasing the method's efficiency in constructing quaternary carbon-containing cyclobutanes with good yields and enantioselectivities (Wen et al., 2021).

Scientific Research Applications

Environmental Applications of Amine-Functionalized Compounds

A critical review of the literature suggests that amine-containing sorbents, such as those possibly derived from or related to "3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride", can offer alternative solutions for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. The efficiency of PFAS removal by these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, indicating the potential of amine-functionalized compounds in environmental remediation efforts (Ateia et al., 2019).

Medical and Biological Research Applications

Research on cyclobutane-containing alkaloids, which share structural motifs with the cyclobutan-1-amine backbone, reveals more than 60 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. This indicates the potential use of cyclobutane-containing compounds in drug discovery and the development of new therapeutic agents (Sergeiko et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYJZOXCJOKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

CAS RN

1807939-75-8
Record name 3-(3-fluorophenyl)cyclobutan-1-amine hydrochloride
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